2-(2-Piperidin-2-ylethyl)pyridine
Overview
Description
2-(2-Piperidin-2-ylethyl)pyridine is a heterocyclic compound that features both pyridine and piperidine rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyridine and piperidine moieties in its structure allows it to exhibit diverse chemical behaviors and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidin-2-ylethyl)pyridine typically involves the reaction of 2-bromopyridine with 2-piperidinoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidinoethanol acts as a nucleophile, displacing the bromine atom from the pyridine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidin-2-ylethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted pyridine or piperidine derivatives.
Scientific Research Applications
2-(2-Piperidin-2-ylethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Piperidin-2-ylethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The pyridine and piperidine moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for its targets. Additionally, the compound’s ability to undergo various chemical reactions can modulate its activity and stability in biological systems.
Comparison with Similar Compounds
2-(2-Piperidin-2-ylethyl)pyridine can be compared with other similar compounds, such as:
2-(2-Piperidin-2-ylmethyl)pyridine: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its chemical properties and reactivity.
2-(2-Piperidin-2-ylpropyl)pyridine: The presence of a propyl group can further influence the compound’s steric and electronic properties.
2-(2-Piperidin-2-ylbutyl)pyridine: The longer alkyl chain can impact the compound’s solubility, stability, and interactions with molecular targets.
Properties
IUPAC Name |
2-(2-piperidin-2-ylethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1,3,5,9,12,14H,2,4,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJIQLZEGNILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285708 | |
Record name | 2-(2-piperidin-2-ylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-04-5 | |
Record name | 6312-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-piperidin-2-ylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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